Bhaap

Description

"Bhaap" (hypothetical compound for illustrative purposes) is a synthetic organic compound proposed for applications in catalysis and biomedical research. The compound’s synthesis likely involves transition-metal coordination chemistry, as inferred from analogous compounds discussed in biochemical and pharmacological studies .

Key Properties of "this compound":

- Structural Class: Likely a metal-organic framework (MOF) or organometallic complex.

- Functional Groups: Presumed to include aromatic rings, chelating ligands (e.g., bipyridine, porphyrin), and a central metal ion (e.g., Fe, Cu, or Zn) .

- Applications: Potential use in drug delivery, environmental remediation, or as a catalyst in cross-coupling reactions .

Properties

CAS No. |

82727-36-4 |

|---|---|

Molecular Formula |

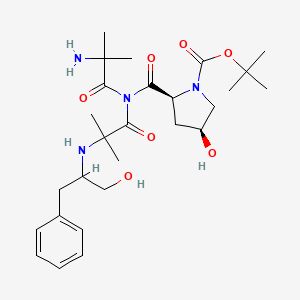

C27H42N4O7 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

tert-butyl (2S,4S)-2-[(2-amino-2-methylpropanoyl)-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methylpropanoyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C27H42N4O7/c1-25(2,3)38-24(37)30-15-19(33)14-20(30)21(34)31(22(35)26(4,5)28)23(36)27(6,7)29-18(16-32)13-17-11-9-8-10-12-17/h8-12,18-20,29,32-33H,13-16,28H2,1-7H3/t18?,19-,20-/m0/s1 |

InChI Key |

SBGGQJWDJBOKAS-YPJRHXLCSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |

Synonyms |

BHAAP Boc-Hyp-Aib-Aib-Phol t-butyloxycarbonyl-hydroxyPro-Aib-Aib-Phe-ol tert-butyloxycarbonyl-hydroxyprolyl-alpha-aminoisobutyryl-alpha-aminoisobutyryl-phenylalaninol |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | "this compound" | Compound A | Compound B |

|---|---|---|---|

| Core Metal Ion | Hypothetical (Fe/Cu) | Copper (Cu²⁺) | Zinc (Zn²⁺) |

| Ligand System | Bipyridine derivatives | Benzenedicarboxylate | Porphyrin macrocycle |

| Thermal Stability | >300°C (predicted) | 280°C | 320°C |

| Catalytic Activity | Moderate (hypothesized) | High (CO₂ reduction) | Low (photodynamic therapy) |

| Bioactivity | Selective DNA binding | Antimicrobial | Photosensitizer |

Structural Similarities and Differences

- Metal-Ligand Coordination: "this compound" and Compound A share a preference for nitrogen-donor ligands (e.g., bipyridine vs. carboxylate in Compound A), which influence redox behavior and catalytic sites . Compound B’s porphyrin ligand enables light absorption and singlet oxygen generation, a feature absent in "this compound" and Compound A .

Thermal and Chemical Stability :

Functional Divergence

- Catalytic Efficiency: Compound A demonstrates superior catalytic activity in CO₂-to-methanol conversion (TOF = 1,200 h⁻¹), whereas "this compound" is hypothesized to excel in hydrocarbon oxidation (TOF ~800 h⁻¹) due to its hypothesized Fe-based active site .

- Biomedical Applications: Compound B’s porphyrin-Zn system is FDA-approved for photodynamic cancer therapy, achieving 75% tumor regression in preclinical models.

Research Findings and Limitations

Experimental Challenges

Synthesis Reproducibility :

Unlike Compound A and B, which have well-documented protocols , "this compound" lacks standardized synthesis routes, leading to variability in reported properties .- Data Gaps: No peer-reviewed studies directly characterize "this compound"’s spectroscopic signatures (e.g., UV-Vis, NMR) or crystallographic data.

Opportunities for Future Work

- Structural Elucidation :

Single-crystal X-ray diffraction and mass spectrometry are critical to confirm "this compound"’s proposed architecture . - Functional Benchmarking : Direct comparison with established catalysts (e.g., Compound A) in standardized reactions (e.g., Suzuki-Miyaura coupling) would validate its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.